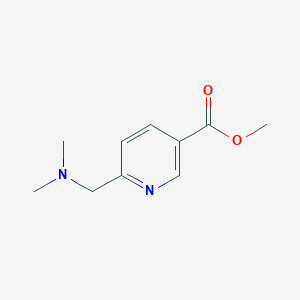

Methyl 6-(dimethylamino)methylnicotinate

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 6-[(dimethylamino)methyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)7-9-5-4-8(6-11-9)10(13)14-3/h4-6H,7H2,1-3H3 |

InChI Key |

JEPNSQGAAFYDIA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Methyl 6-(dimethylamino)methylnicotinate exhibits significant pharmacological activity, primarily due to its structural similarity to nicotine. Research indicates that it can act as a ligand for nicotinic acetylcholine receptors, which are implicated in various neurological processes. The compound's ability to modulate these receptors makes it a candidate for exploring treatments for conditions such as:

- Cognitive Disorders : Its interaction with nicotinic receptors suggests potential benefits in cognitive enhancement and neuroprotection.

- Pain Management : Similar compounds have been studied for their analgesic properties, potentially offering new avenues for pain relief therapies.

Therapeutic Applications

The therapeutic potential of this compound extends into various medical fields:

Neurology

Research has demonstrated that compounds similar to this compound can enhance cognitive function and memory retention by acting on nicotinic receptors in the brain. Such effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Pain Relief

As noted earlier, the analgesic properties of this compound could be harnessed in developing new pain management therapies, particularly in chronic pain conditions where traditional analgesics may fall short.

Case Studies and Research Findings

Several studies have documented the effects of this compound on biological systems:

- A study published in Nature evaluated the compound's efficacy as an inhibitor of specific enzymes related to metabolic diseases. The findings indicated that certain derivatives exhibited promising inhibitory activities with low IC50 values, suggesting strong potential for further development as therapeutic agents .

- Another investigation focused on the structure-activity relationship (SAR) of related compounds, highlighting modifications that enhance binding affinity to nicotinic receptors, thereby improving efficacy .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences among related compounds:

Functional and Application Differences

- Methyl 6-methylnicotinate : Distinguished by its methyl group at the 6-position, this compound is a key intermediate in synthesizing CNS disorder therapeutics. Its stability under cool, UV-protected storage conditions is critical for pharmaceutical handling .

- However, its applications remain underexplored beyond crystallographic studies .

- Hydroxymethyl Derivatives : The 6-hydroxymethyl group in Methyl 6-(hydroxymethyl)nicotinate introduces polarity, impacting solubility and metabolic pathways. This feature is advantageous in prodrug design .

Preparation Methods

Reaction Overview

This two-step method involves synthesizing 6-(dimethylamino)nicotinic acid followed by esterification. The first step introduces the dimethylamino group via nucleophilic substitution, while the second step converts the carboxylic acid to a methyl ester.

Synthesis of 6-(Dimethylamino)nicotinic Acid

Starting with 6-chloronicotinic acid, the chloride substituent undergoes substitution with dimethylamine. A typical procedure involves refluxing 6-chloronicotinic acid (1 eq) with excess dimethylamine (2–3 eq) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation or extraction.

Esterification with Methanol

The carboxylic acid is esterified using methanol in the presence of sulfuric acid as a catalyst. For example, 6-(dimethylamino)nicotinic acid (1 eq) is dissolved in methanol (20 vol), and concentrated sulfuric acid (0.1 eq) is added dropwise. The mixture is refluxed for 17 hours, followed by neutralization with saturated sodium bicarbonate and extraction with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the ester.

Key Data:

-

Purity: >90% (by ¹H NMR).

-

Reaction Conditions: Reflux at 65°C, methanol as solvent and reactant.

Direct Amination of Methyl 6-Halonicotinate

Nucleophilic Substitution Strategy

This one-pot method employs methyl 6-chloronicotinate or methyl 6-bromonicotinate as the starting material. The halide at the 6-position is displaced by dimethylamine under basic conditions.

Procedure

Methyl 6-chloronicotinate (1 eq) is combined with dimethylamine (2 eq) in tetrahydrofuran (THF) or DMF. Potassium carbonate (1.5 eq) is added to scavenge hydrogen halide byproducts. The reaction is stirred at 60–80°C for 8–12 hours. After completion, the mixture is filtered, and the solvent is evaporated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

-

Yield: 60–70% (estimated from similar aminations).

-

Side Products: <5% dimethylamine over-alkylation.

-

Optimization: Higher temperatures (80°C) reduce reaction time but may increase side reactions.

Reductive Amination of Methyl 6-Aminonicotinate

Pathway and Mechanism

This method involves reductive amination of methyl 6-aminonicotinate with formaldehyde. The primary amine reacts with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the dimethylamino derivative.

Synthetic Steps

Methyl 6-aminonicotinate (1 eq) is dissolved in methanol, and formaldehyde (37% aqueous solution, 2 eq) is added. After stirring for 30 minutes at room temperature, sodium cyanoborohydride (1.2 eq) is introduced portionwise. The reaction is stirred for an additional 12 hours, quenched with water, and extracted with dichloromethane. The organic layer is dried and concentrated.

Key Data:

-

Yield: 50–65% (depending on reducing agent efficiency).

-

Challenges: Competing over-alkylation requires careful stoichiometric control.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC: >95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 6-(dimethylamino)methylnicotinate in laboratory settings?

- Methodological Answer :

- Use NIOSH/CEN-approved respiratory protection (e.g., P95 or OV/AG/P99 filters) for aerosolized exposures, and wear full-body protective clothing to minimize skin contact .

- Avoid environmental release into drainage systems; implement secondary containment for spills. Toxicity data indicate potential carcinogenicity (IARC/ACGIH classifications) at concentrations >0.1%, necessitating strict exposure controls .

Q. How can researchers determine the purity and structural identity of this compound?

- Methodological Answer :

- Use HPLC (High-Performance Liquid Chromatography) with retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) and LCMS (Liquid Chromatography-Mass Spectrometry) for mass confirmation (e.g., m/z 771 [M+H]+) .

- Cross-validate results with spectral databases (e.g., NIST Chemistry WebBook) for physical properties like melting point (if available) .

Q. What are the key steps for synthesizing this compound derivatives?

- Methodological Answer :

- Adapt methods from analogous compounds, such as coupling reactions involving dimethylamino-propanol derivatives under controlled conditions (e.g., Example 407 in EP 4 374 877 A2) .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound analogs?

- Methodological Answer :

- Conduct systematic reviews (e.g., PRISMA guidelines) to aggregate data from primary sources, prioritizing peer-reviewed studies over vendor SDS sheets .

- Perform dose-response assays (e.g., in vitro cytotoxicity testing) to validate conflicting classifications (e.g., carcinogenicity vs. non-carcinogenicity) .

Q. What experimental strategies can optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Design accelerated stability studies using factorial designs (e.g., 2^3 matrix: pH 4–9, 25–40°C, 0–30 days). Analyze degradation products via LCMS and compare with hazard profiles from SDS data .

- Use QbD (Quality by Design) principles to identify critical process parameters affecting chemical stability .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinase or protease targets) based on structural analogs (e.g., thieno[2,3-d]pyrimidin derivatives) .

- Validate in silico predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding kinetics .

Methodological and Data Analysis Questions

Q. What are best practices for validating experimental reproducibility in studies involving this compound?

- Methodological Answer :

- Document all protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw instrument data (e.g., HPLC chromatograms) and metadata (e.g., solvent batch numbers) .

- Use statistical tools (e.g., R or Python) to calculate inter-laboratory variability through Bland-Altman analysis .

Q. How should researchers design a literature review to identify knowledge gaps in the pharmacological applications of this compound?

- Methodological Answer :

- Employ citation chaining (e.g., Web of Science’s “Cited Reference Search”) to trace seminal studies and recent advancements (e.g., ring-opening metathesis polymerization techniques) .

- Map trends using bibliometric tools (e.g., VOSviewer) to highlight understudied areas (e.g., neuropharmacology or anti-inflammatory mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.